5-Fluoro-2-nitrobenzoic acid

Catalog No.
S755533
CAS No.
320-98-9
M.F
C7H4FNO4
M. Wt
185.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-nitrobenzoic acid

CAS Number

320-98-9

Product Name

5-Fluoro-2-nitrobenzoic acid

IUPAC Name

5-fluoro-2-nitrobenzoic acid

Molecular Formula

C7H4FNO4

Molecular Weight

185.11 g/mol

InChI

InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)

InChI Key

GHYZIXDKAPMFCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-]

Organic Synthesis Precursor

One key application of 5-Fluoro-2-nitrobenzoic acid lies in its role as a precursor for the synthesis of more complex organic molecules. The presence of the fluorine and nitro groups makes the molecule reactive, allowing chemists to exploit these properties in various reactions. For instance, the carbon-fluorine bond can be replaced with other functional groups through nucleophilic aromatic substitution reactions []. This specific reactivity pattern is valuable for the synthesis of diverse organic compounds, including:

  • Dibenzoxazepinones: These heterocyclic compounds possess various biological activities and are of interest in medicinal chemistry research [].
  • Dibenzazocines: Another class of heterocyclic compounds with potential applications in the pharmaceutical industry [].
  • Oxazepines: These heterocycles find use in organic synthesis and materials science [].

5-Fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C₇H₄FNO₄ and a molecular weight of 185.11 g/mol. It is classified as an ortho-nitrobenzoic acid derivative, characterized by the presence of a fluorine atom and a nitro group attached to the benzene ring. This compound is known for its potential applications in pharmaceuticals and chemical synthesis due to its unique electronic properties and reactivity .

, including:

  • Nitration: The compound can undergo further nitration reactions, potentially yielding more complex nitro-substituted derivatives.
  • Esterification: Reacting with alcohols can form esters, which are useful in various applications.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties and reactivity.

These reactions highlight its versatility in organic synthesis .

Research indicates that 5-Fluoro-2-nitrobenzoic acid exhibits biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an antibacterial and antifungal agent. The presence of the nitro group is often associated with increased biological activity, making this compound a candidate for further pharmacological studies .

Several methods have been developed for synthesizing 5-Fluoro-2-nitrobenzoic acid:

  • Nitration of 5-Fluorobenzoic Acid: This method involves treating 5-fluorobenzoic acid with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, resulting in the formation of 5-fluoro-2-nitrobenzoic acid .
  • Oxidation Reactions: Another approach involves the oxidation of 5-fluoro-2-aminobenzoic acid or related derivatives, which can yield the desired product through controlled reaction conditions .

These methods emphasize the compound's accessibility for research and industrial applications.

5-Fluoro-2-nitrobenzoic acid has several notable applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections.
  • Chemical Synthesis: The compound is utilized in organic synthesis as a building block for more complex molecules.
  • Analytical Chemistry: It may be employed in various analytical techniques due to its distinct spectral properties .

Studies on the interactions of 5-Fluoro-2-nitrobenzoic acid with biological systems have shown that it can affect enzyme activity and cellular processes. Its interactions with specific receptors or enzymes are being explored to understand its potential therapeutic effects better. These studies are crucial for evaluating its safety and efficacy in medicinal applications .

Several compounds share structural similarities with 5-Fluoro-2-nitrobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-Fluoro-2-nitrobenzoic acidFluorine at the meta positionDifferent electronic properties affecting reactivity
4-Fluoro-2-nitrobenzoic acidFluorine at the para positionPotentially different biological activities
5-Chloro-2-nitrobenzoic acidChlorine instead of fluorineMay exhibit different solubility and reactivity

These compounds differ primarily in their halogen substituents and positions on the benzene ring, which significantly influences their chemical behavior and biological activity .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-nitrobenzoic acid

Dates

Modify: 2023-08-15

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